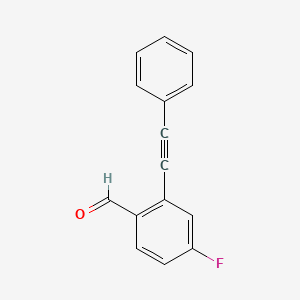

4-Fluoro-2-(phenylethynyl)benzaldehyde

説明

4-Fluoro-2-(phenylethynyl)benzaldehyde (CAS: 1189207-30-4) is a fluorinated aromatic aldehyde featuring a phenylethynyl group at the 2-position and a fluorine substituent at the 4-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The aldehyde group (-CHO) enables participation in Schiff base reactions, while the electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Applications span pharmaceuticals, agrochemicals, and materials science, particularly in multicomponent reactions (MCRs) for synthesizing bioactive compounds like α-aminophosphonates and isoindoline derivatives .

特性

IUPAC Name |

4-fluoro-2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO/c16-15-9-8-14(11-17)13(10-15)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWGIUIRDYPGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Fluoro-2-(phenylethynyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and phenylacetylene.

Reaction Conditions: A common synthetic route involves a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of more efficient catalysts to increase yield and reduce production costs.

化学反応の分析

4-Fluoro-2-(phenylethynyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include 4-fluoro-2-(phenylethynyl)benzoic acid, 4-fluoro-2-(phenylethynyl)benzyl alcohol, and various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Fluoro-2-(phenylethynyl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

作用機序

The mechanism of action of 4-Fluoro-2-(phenylethynyl)benzaldehyde involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogues include:

| Compound Name | CAS Number | Substituents (Position) | Similarity Index |

|---|---|---|---|

| 4-Fluoro-2-(p-tolylethynyl)benzaldehyde | 1322091-22-4 | p-Tolyl (ethynyl), F (4) | 0.76 |

| 5-Fluoro-2-(phenylethynyl)benzaldehyde | 943835-77-6 | F (5), phenylethynyl (2) | 0.76 |

| 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1322091-24-6 | 4-Methoxyphenyl (ethynyl), F (4) | 1.00 |

| 2-(Phenylethynyl)benzaldehyde | 176910-67-1 | Phenylethynyl (2), no F | 0.83 |

Key Observations :

Reactivity in Multicomponent Reactions (MCRs)

Example Reaction: Three-component reactions with amines and dialkyl phosphites to form α-aminophosphonates.

| Compound | Reaction Yield (%) | Key Reactivity Notes |

|---|---|---|

| 4-Fluoro-2-(phenylethynyl)benzaldehyde | 87–98 | High yield due to fluorine-enhanced electrophilicity |

| 4-Fluoro-2-(p-tolylethynyl)benzaldehyde | 87–98 | Steric hindrance from p-tolyl slightly slows reaction kinetics |

| 2-((4-Chlorophenyl)ethynyl)benzaldehyde | 87–98 | Electron-withdrawing Cl may compete with F in directing reactivity |

| 2-(Phenylethynyl)benzaldehyde (no F) | Not reported | Likely lower yield due to reduced aldehyde activation |

Mechanistic Insights :

Comparison with Analogues :

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde : Synthesized via nucleophilic aromatic substitution (e.g., K2CO3-mediated displacement of fluoride by imidazole derivatives) .

- Non-fluorinated Analogues: Require milder conditions for aldehyde activation, as seen in Au-catalyzed cyclizations of 2-(phenylethynyl)benzaldehyde .

Physicochemical Properties

NMR Shifts :

- 13C NMR : The aldehyde carbon in fluorinated derivatives resonates at δ ~190 ppm, similar to benzaldehyde (δ ~192 ppm). Fluorine causes deshielding of adjacent carbons (e.g., C-4: δ ~160 ppm) .

- 1H NMR : Aldehyde proton appears as a singlet at δ ~10.2 ppm, with splitting patterns influenced by neighboring substituents .

- Solubility and Stability: Fluorine improves lipid solubility compared to non-fluorinated analogues, enhancing bioavailability in drug design . Stability in aqueous media is reduced due to the reactive aldehyde group, necessitating anhydrous storage .

Market and Industrial Relevance

生物活性

4-Fluoro-2-(phenylethynyl)benzaldehyde is an organic compound characterized by the molecular formula . It is a derivative of benzaldehyde, featuring a fluoro group at the 4-position and a phenylethynyl group at the 2-position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities.

Synthesis

The synthesis of 4-Fluoro-2-(phenylethynyl)benzaldehyde typically involves a Sonogashira coupling reaction between 4-fluorobenzaldehyde and phenylacetylene. This reaction is facilitated by a palladium catalyst along with a copper co-catalyst under inert conditions, optimizing yields and reducing costs in industrial applications.

- Molecular Formula :

- Molecular Weight : Approximately 240.23 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of 4-Fluoro-2-(phenylethynyl)benzaldehyde is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or alter protein functions, affecting various biochemical pathways such as signal transduction and metabolism.

Potential Applications

- Enzyme Inhibition : It has been explored for its potential to inhibit certain enzymes, which could be beneficial in drug development for diseases where enzyme regulation is crucial.

- Biochemical Assays : The compound serves as a probe in biochemical assays, aiding in the understanding of enzyme mechanisms and interactions.

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Case Studies

Research has highlighted the compound's role in inhibiting Type III secretion systems (T3SS) in bacteria, which are critical for pathogenicity. In one study, derivatives of phenylethynyl compounds were screened for their ability to inhibit T3SS-mediated secretion, demonstrating significant inhibition at concentrations around 50 μM . This suggests that 4-Fluoro-2-(phenylethynyl)benzaldehyde could be further investigated as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of 4-Fluoro-2-(phenylethynyl)benzaldehyde can be compared with other similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | Simple aromatic aldehyde | Moderate antimicrobial properties |

| 2-(Phenylethynyl)benzaldehyde | Phenylethynyl derivative | Antiproliferative effects |

| 4-Fluoro-3-hydroxybenzaldehyde | Hydroxy-substituted | Antioxidant properties |

The presence of both the fluoro and phenylethynyl groups in 4-Fluoro-2-(phenylethynyl)benzaldehyde imparts unique chemical reactivity, making it distinct from its analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。